molecular formula C7H16 B1262166 (S)-2,3-dimethylpentane

(S)-2,3-dimethylpentane

Cat. No. B1262166
M. Wt: 100.2 g/mol
InChI Key: WGECXQBGLLYSFP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentane, 2,3-dimethyl- is an alkane.

Scientific Research Applications

Thermodynamic Properties

Research has explored the thermodynamic properties of 2,3-dimethylpentane. Finke, Messerly, and Douslin (1976) conducted low-temperature calorimetric studies to determine molar heat capacity, transition and melting temperatures, and enthalpies of transition and fusion of various alkyl-substituted pentanes, including 2,3-dimethylpentane (Finke, Messerly, & Douslin, 1976).

Fractional Distillation

2,3-Dimethylpentane has been used as a test mixture in evaluating the efficiency of fractionating columns. Kuehner (1963) investigated this application by determining its relative volatility through fractional distillation methods (Kuehner, 1963).

Radiolysis Studies

The compound has been studied in the context of radiolysis. Castello, D'amato, and Tealdo (1981) researched the γ-radiolysis of liquid 2,4-dimethylpentane, focusing on the radiation-chemical yields of various bond ruptures in the molecule (Castello, D'amato, & Tealdo, 1981).

Molecular Structure and Conformation

Studies on the molecular structure and conformation of dimethylpentane, such as the work by Sugino et al. (1990), have been important in understanding its physical and chemical properties (Sugino, Takeuchi, Egawa, & Konaka, 1990).

Conformational Analysis in Organic Synthesis

Research by Göttlich et al. (1997) highlights the role of 2,4-dimethylpentane in conformational analysis, important for understanding molecular interactions in organic synthesis (Göttlich, Schopfer, Stahl, & Hoffmann, 1997).

Applications in Gas Hydrates

2,2-Dimethylpentane has been studied in the context of gas hydrates. Udachin et al. (1997) conducted a single-crystal diffraction study to understand its structure in hydrates (Udachin, Ratcliffe, Enright, & Ripmeester, 1997).

Catalytic Reactions

Oloye, Aliyev, and Anderson (2018) explored the use of 2,3-dimethylpentane in catalytic reactions, particularly in the hydroisomerisation process using Pt/sulfated zirconia catalyst (Oloye, Aliyev, & Anderson, 2018).

Complex Formation in Organometallic Chemistry

Research by Ziemkowska and Anulewicz-Ostrowska (2004) looked into the formation of complexes with 2,4-dimethylpentane-2,4-diol in organometallic chemistry (Ziemkowska & Anulewicz-Ostrowska, 2004).

Conformational Behavior in Spectroscopy

The conformational behavior of compounds like 2-chloro-2,4-dimethylpentane has been analyzed using spectroscopy techniques, as demonstrated by Crowder (1989) (Crowder, 1989).

Radical Yields in Radiolysis

Schuler and Wojnárovits (2003) examined radical yields in the radiolysis of branched hydrocarbons, including 2,4-dimethylpentane, focusing on the rupture of various bonds (Schuler & Wojnárovits, 2003).

Oxidation Studies

The oxidation of 2,4-dimethylpentane in the liquid phase has been studied by Mill and Montorsi (1973), providing insights into its reactivity and oxidation products (Mill & Montorsi, 1973).

Vapor-Liquid Equilibrium Data

Montón et al. (1999) reported on the vapor-liquid equilibrium data for systems involving 2,3-dimethylpentane, important in understanding its phase behavior (Montón, De La Torre, Burguet, Muñoz, & Loras, 1999).

Thermodynamic Modelling in Hydrate Formation

Ostergaard et al. (2000) presented experimental data and thermodynamic modelling of hydrate formation involving 2,2-dimethylpentane (Ostergaard, Tohidi, Danesh, Burgass, & Todd, 2000).

NMR Studies in Molecular Solids

Research by Eades, Jones, and Llewellyn (1967) utilized nuclear magnetic resonance to study molecular solids containing 2,4-dimethylpentane (Eades, Jones, & Llewellyn, 1967).

Hydrocarbon Reactions with Radicals

Dokolas, Loer, and Solomon (1998) investigated the reaction of hydrocarbons like 2,4-dimethylpentane towards t-butoxy radicals, revealing important aspects of its chemical reactivity (Dokolas, Loer, & Solomon, 1998).

Equilibrium Constants in Chemical Reactions

Burwell and Maury (1953) measured equilibrium constants in reactions involving isomers of dimethylpentane, contributing to the understanding of its chemical behavior (Burwell & Maury, 1953).

Rate Constants in Radical Reactions

Wilson et al. (2006) measured rate constants for the reactions of OH radicals with various alkanes, including 2,3-dimethylpentane, providing insights into its reaction kinetics (Wilson, Hamilton, Kennington, Evans, Scott, & Demore, 2006).

Catalytic Isomerization Studies

Sakai, Goto, Hatano, and Kato (1975) explored the isomerization of heptanes, including 2,3- and 2,4-dimethylpentane, over a palladium-zeolite catalyst, offering insights into catalytic processes (Sakai, Goto, Hatano, & Kato, 1975).

Petroleum Correlation Studies

Haven (1996) discussed the use of light hydrocarbon parameters, including 2,3-dimethylpentane, in petroleum correlation studies, demonstrating its application in geochemistry (Haven, 1996).

properties

IUPAC Name

(3S)-2,3-dimethylpentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGECXQBGLLYSFP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,3-dimethylpentane

CAS RN

7485-45-2
Record name 2,3-Dimethylpentane, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007485452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-DIMETHYLPENTANE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAA3S74KJD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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